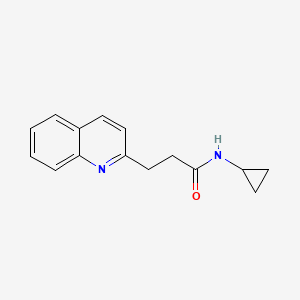
N-cyclopropyl-3-quinolin-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-quinolin-2-ylpropanamide, also known as CPQP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPQP belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-3-quinolin-2-ylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, in cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their interaction with other amyloid-beta peptides.
Biochemical and Physiological Effects
N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. In cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to induce apoptosis in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides by modulating the conformational changes of the peptides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclopropyl-3-quinolin-2-ylpropanamide in lab experiments include its potent biological activity, its relative ease of synthesis, and its potential therapeutic applications in various diseases. The limitations of using N-cyclopropyl-3-quinolin-2-ylpropanamide in lab experiments include its relatively low solubility in water, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopropyl-3-quinolin-2-ylpropanamide, including the optimization of its chemical structure to enhance its biological activity and selectivity, the development of novel drug delivery systems to improve its bioavailability and pharmacokinetics, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of N-cyclopropyl-3-quinolin-2-ylpropanamide in other diseases, such as viral infections and autoimmune diseases, should be explored in future research.
Synthesemethoden
The synthesis of N-cyclopropyl-3-quinolin-2-ylpropanamide involves the reaction of 2-amino-3-cyclopropylquinoline with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-cyclopropyl-3-quinolin-2-ylpropanamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-quinolin-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of the disease. In Parkinson's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-quinolin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-13-7-8-13)10-9-12-6-5-11-3-1-2-4-14(11)16-12/h1-6,13H,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEHQQCSVIWHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-quinolin-2-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

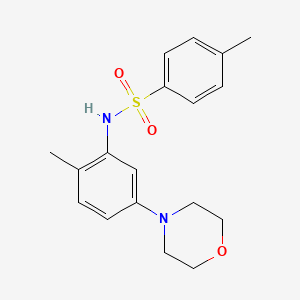
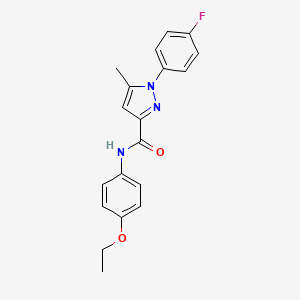
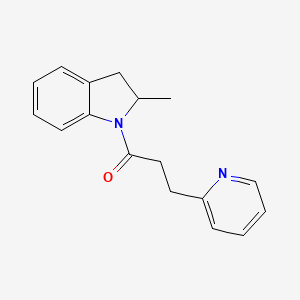
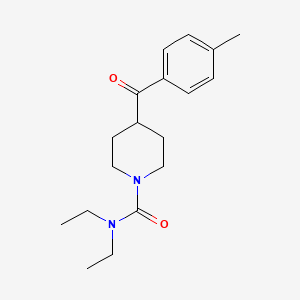
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
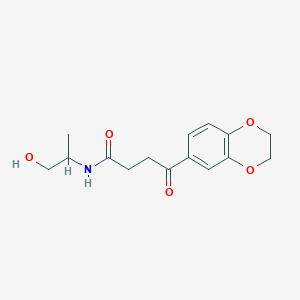
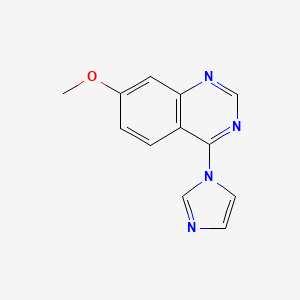
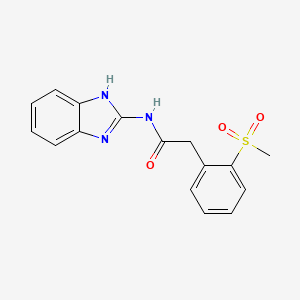
![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
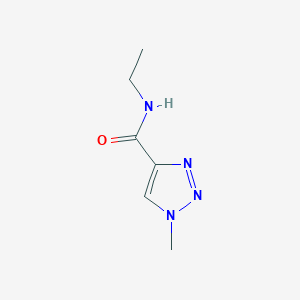
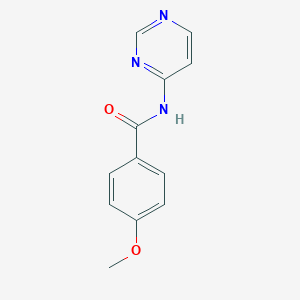
![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)